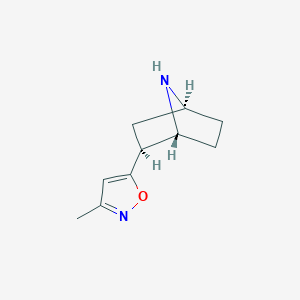
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a chemical compound with potential applications in scientific research. It belongs to the class of pyridopyrimidine derivatives, which have shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various cellular processes such as DNA replication, cell division, and protein synthesis. It may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been reported to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- in lab experiments is its potential use in a wide range of biological assays. It has been shown to exhibit activity against various targets, making it a versatile tool for researchers. However, the limitations of this compound include its moderate yield and the need for recrystallization to improve purity.
Orientations Futures
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its activity against other viruses and to develop it as a potential antiviral agent. In addition, further studies are needed to elucidate its mechanism of action and to optimize its synthesis to improve yield and purity.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a promising compound with potential applications in scientific research. Its diverse biological activities and potential use in the treatment of various diseases make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for more efficient use in lab experiments.
Méthodes De Synthèse
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- involves a multi-step process. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base to form the corresponding pyridopyrimidine intermediate. The intermediate is then treated with 4-methoxybenzoyl chloride and a base to yield the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- has shown potential applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
172753-15-0 |
|---|---|
Nom du produit |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- |
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-12-7-5-11(6-8-12)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
Clé InChI |
OBAWZPBSQYASTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Autres numéros CAS |
172753-15-0 |
Synonymes |
N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




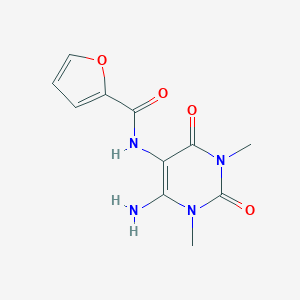
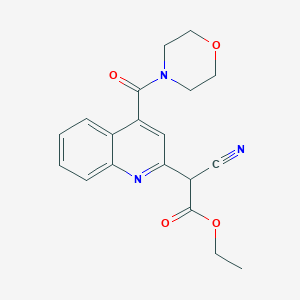



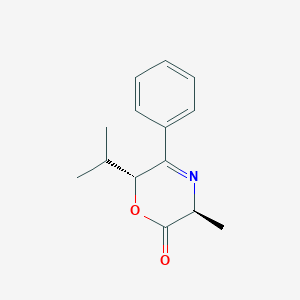
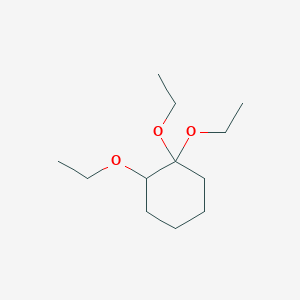
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
